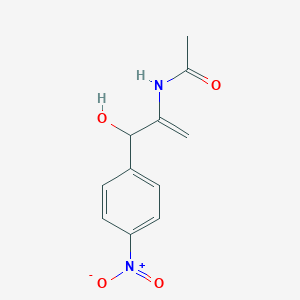
3-Quinuclidyl p-toluenesulfonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidyl p-toluenesulfonate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has unique properties that make it valuable for specific reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl p-toluenesulfonate hydrochloride typically involves the reaction of quinuclidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidyl p-toluenesulfonate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the p-toluenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield a quinuclidyl amine derivative, while oxidation may produce a quinuclidyl ketone .
Scientific Research Applications
3-Quinuclidyl p-toluenesulfonate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various quinuclidine derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Mechanism of Action
The mechanism of action of 3-Quinuclidyl p-toluenesulfonate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The p-toluenesulfonate group serves as a good leaving group, facilitating nucleophilic substitution reactions. The quinuclidine moiety can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropropyl p-toluenesulfonate
- Hexadecyltrimethylammonium p-toluenesulfonate
- Propargyl p-toluenesulfonate
- Tetrabutylphosphonium p-toluenesulfonate
- Tetrabutylammonium p-toluenesulfonate
- Sodium p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Methyl p-toluenesulfonate
Uniqueness
3-Quinuclidyl p-toluenesulfonate hydrochloride is unique due to its quinuclidine moiety, which imparts specific chemical and biological properties. This distinguishes it from other p-toluenesulfonate derivatives, which may lack the quinuclidine structure and therefore exhibit different reactivity and applications .
Properties
CAS No. |
73855-50-2 |
|---|---|
Molecular Formula |
C14H20ClNO3S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzenesulfonate;hydrochloride |
InChI |
InChI=1S/C14H19NO3S.ClH/c1-11-2-4-13(5-3-11)19(16,17)18-14-10-15-8-6-12(14)7-9-15;/h2-5,12,14H,6-10H2,1H3;1H |
InChI Key |
DUXKLZUKUZWKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN3CCC2CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone](/img/structure/B11968148.png)
![allyl (2E)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968153.png)
![(5Z)-3-Isobutyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968174.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11968176.png)
![2-Methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11968178.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11968190.png)


![4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11968211.png)

![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11968231.png)
![(1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11968233.png)

